Cas no 64234-41-9 (7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-)
![7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy- structure](https://it.kuujia.com/scimg/cas/64234-41-9x500.png)
64234-41-9 structure
Nome del prodotto:7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-
Numero CAS:64234-41-9
MF:C40H40N2O9
MW:692.753611564636
CID:509702
7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Dibenzo[de,g]quinolin-7-one,9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-
- 7H-Dibenzo[de,g]quinolin-7-one,9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phe
- 7H-Dibenzo[de,g]quinolin-7-one,9-[4,5-dimethoxy-2-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-1,2,10-trimethoxy-,(S)-
- Oxothalicarpine
- CID 102075720
- 7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-
-
- Inchi: 1S/C40H40N2O9/c1-42-12-10-21-14-29(44-2)31(46-4)17-24(21)27(42)13-23-16-30(45-3)33(48-6)20-28(23)51-34-19-26-25(18-32(34)47-5)37-36-22(9-11-41-38(36)39(26)43)15-35(49-7)40(37)50-8/h9,11,14-20,27H,10,12-13H2,1-8H3/t27-/m0/s1
- Chiave InChI: WSZLSQZZFDHYBW-MHZLTWQESA-N
- Sorrisi: O(C)C1C(=CC2CCN(C)[C@@H](CC3=CC(=C(C=C3OC3C(=CC4=C(C(C5C6C(C=CN=5)=CC(=C(C4=6)OC)OC)=O)C=3)OC)OC)OC)C=2C=1)OC
Proprietà calcolate
- Massa esatta: 692.273
- Massa monoisotopica: 692.273
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 51
- Conta legami ruotabili: 11
- Complessità: 1160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 107
Proprietà sperimentali
- Densità: 1.266±0.06 g/cm3(Predicted)
- Punto di ebollizione: 819.7±65.0 °C(Predicted)
- pka: 7.67±0.40(Predicted)
7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy- Letteratura correlata
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
64234-41-9 (7H-Dibenzo[de,g]quinolin-7-one, 9-[4,5-dimethoxy-2-[[(1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-1,2,10-trimethoxy-) Prodotti correlati
- 2166956-47-2(2-(chloromethyl)-1H-imidazole-4,5-dicarbonitrile)
- 954000-60-3(N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide)
- 83387-13-7(5-bromo-2-methoxy-4-methylPhenol)
- 2172087-33-9(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-2-methylpropanoic acid)
- 1482718-37-5(1-(4-chlorophenyl)but-3-en-2-amine)
- 896358-74-0(N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl-3-(4-fluorophenyl)sulfanylpropanamide)
- 1361743-31-8(2',3'-Dichloro-2-fluoro-biphenyl-3-carboxylic acid)
- 1806671-24-8(Ethyl 3-(3-chloropropanoyl)-2-(difluoromethoxy)benzoate)
- 2225179-43-9(5-Chloro-2-(cyclopropyl)pyridine-3-boronic acid)
- 1806246-12-7(3-Iodo-2-nitro-6-(trifluoromethoxy)pyridine-5-acetic acid)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
